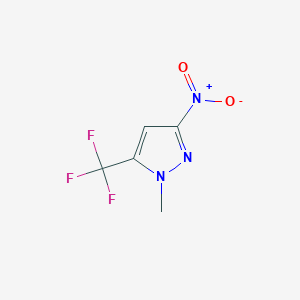

1-methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole

描述

1-Methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a polyfunctional pyrazole derivative characterized by a nitro group at position 3, a trifluoromethyl group at position 5, and a methyl group at position 1. This compound is part of a broader class of trifluoromethylated pyrazoles, which are of significant interest in medicinal chemistry and agrochemical research due to their enhanced metabolic stability, lipophilicity, and bioactivity .

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling for introducing aryl groups) .

- Nucleophilic substitution for installing nitro or halogen substituents .

- Multi-step continuous flow synthesis for optimizing yields in complex pyrazole derivatives .

Notably, indicates that commercial availability of this compound is currently discontinued, suggesting its synthesis may require specialized protocols or is primarily pursued in academic or industrial research settings.

属性

IUPAC Name |

1-methyl-3-nitro-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c1-10-3(5(6,7)8)2-4(9-10)11(12)13/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGFQBHWVRXRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the nitration of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

1-Methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol or methanol.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Reduction: 1-Methyl-3-amino-5-(trifluoromethyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Pharmacological Applications

-

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with trifluoromethyl groups exhibit enhanced activity against a range of bacteria and fungi. For instance, studies have shown that modifications to the pyrazole structure can lead to significant improvements in antibacterial efficacy against pathogens such as E. coli and Staphylococcus aureus . -

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds derived from 1-methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole have demonstrated promising results in reducing inflammation in various animal models, comparable to standard anti-inflammatory drugs like diclofenac . This makes them candidates for the development of new therapeutic agents targeting inflammatory diseases. -

Antiviral Activity

Notably, pyrazole derivatives have shown potential as antiviral agents. For example, specific derivatives have been identified as inhibitors of viral RNA-dependent RNA polymerase, which is crucial for the replication of viruses such as measles . The structure-activity relationship studies indicate that modifications to the pyrazole core can enhance antiviral potency. -

Cancer Treatment

Pyrazole compounds are being explored for their anticancer properties. Certain derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells .

Agricultural Applications

-

Herbicides

The compound serves as an intermediate in the synthesis of herbicides, particularly those targeting specific weed species without affecting crop yield . The trifluoromethyl group enhances herbicidal activity by improving the compound's lipophilicity and metabolic stability. -

Fungicides

Similar to its role in herbicide development, this compound derivatives are being investigated for their fungicidal properties. These compounds can disrupt fungal cell membranes or inhibit key metabolic pathways within fungi .

Synthetic Applications

-

Building Blocks in Organic Synthesis

This pyrazole derivative is a valuable building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions . Its unique functional groups enable diverse synthetic pathways. -

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug development processes by providing a versatile scaffold for further modifications .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | PMC4766773 | Enhanced activity against E. coli and S. aureus |

| Anti-inflammatory | PMC3701436 | Comparable efficacy to diclofenac in animal models |

| Antiviral | PMC3701436 | Effective against measles virus replication |

| Herbicides | WO2014111449A1 | Effective against specific weed species |

| Fungicides | WO2017084995A1 | Disruption of fungal cell membranes |

作用机制

The mechanism of action of 1-methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

相似化合物的比较

Key Observations :

- Nitro Group (3-NO₂): Enhances electrophilicity and oxidative stability compared to halogen or alkyl substituents, making it suitable for energetic materials or reactive intermediates .

- Trifluoromethyl (5-CF₃) : Increases lipophilicity and metabolic resistance, critical for bioactive molecules .

- Methyl Group (1-Me) : Reduces ring acidity, improving stability under physiological conditions .

Physicochemical Properties

- Molecular Weight : The nitro and trifluoromethyl groups contribute to a higher molecular weight (~236 g/mol) compared to simpler analogs like 5-(trifluoromethyl)-1H-pyrazole (~152 g/mol) .

- Melting Points : Brominated analogs (e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole) exhibit higher melting points (98–100°C) due to increased crystallinity, whereas nitro derivatives may have lower melting points depending on substituent symmetry .

- Solubility : Carboxylic acid derivatives (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) show improved aqueous solubility compared to nitro- or bromo-substituted analogs .

生物活性

1-Methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure includes a pyrazole ring with significant substituents that enhance its reactivity and interaction with biological macromolecules. This article reviews the compound's biological activity, focusing on its potential applications in agriculture and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C6H5F3N3O2, with a molecular weight of approximately 194.11 g/mol. The trifluoromethyl group significantly increases the compound's lipophilicity, which is essential for its biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in plant growth regulation and microbial metabolism. These interactions are crucial for its efficacy as an agrochemical agent, particularly as a herbicide and fungicide .

Herbicidal and Fungicidal Properties

The compound has been studied extensively for its herbicidal and fungicidal activities. It has shown potential in inhibiting specific enzymes that are vital for plant growth, thereby affecting weed populations without adversely impacting crop yields. Its unique structure allows it to effectively disrupt metabolic pathways in target organisms.

Antimicrobial Activity

In addition to its agricultural applications, this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition comparable to standard antibiotics . The compound's ability to penetrate microbial membranes is attributed to its lipophilic nature, enhancing its efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

- Herbicidal Efficacy : A study evaluated the herbicidal activity of the compound against common weeds in agricultural settings. Results indicated a significant reduction in weed biomass at concentrations as low as 100 g/ha, showcasing its potential as an effective herbicide .

- Antimicrobial Testing : In vitro tests against Escherichia coli and Staphylococcus aureus revealed that the compound inhibited growth at concentrations of 50 µg/mL, demonstrating comparable activity to traditional antibiotics such as ampicillin .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related pyrazole derivatives:

常见问题

Q. What are the standard synthetic routes for 1-methyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step functionalization of pyrazole precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled conditions (50°C, THF/water solvent system) is employed to introduce triazole moieties . Key optimization parameters include:

- Temperature : Elevated temperatures (50–60°C) enhance reaction rates but require monitoring for side reactions.

- Solvent polarity : THF/water mixtures (1:1) balance solubility and reactivity for heterocyclic systems .

- Catalyst loading : Copper sulfate (0.2 equiv) with sodium ascorbate as a reducing agent ensures efficient cycloaddition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the trifluoromethyl group causes deshielding in adjacent carbons (~110–125 ppm in 13C NMR) .

- Mass spectrometry (MS) : High-resolution EI-MS confirms molecular weight (e.g., m/z 244.0704 for a related pyrazole-triazole hybrid) and fragmentation patterns .

- IR spectroscopy : Nitro groups exhibit strong absorption bands near 1500–1550 cm⁻¹, while trifluoromethyl groups show peaks at 1100–1200 cm⁻¹ .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal stability : Decomposition occurs above 100°C, necessitating storage at ≤4°C .

- pH sensitivity : The nitro group may hydrolyze under strongly acidic/basic conditions (pH <2 or >10), requiring neutral buffers for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- The nitro group lowers LUMO energy, enhancing electrophilicity at the pyrazole C4 position .

- Trifluoromethyl groups increase electron-withdrawing effects, stabilizing transition states in SNAr reactions .

Q. How do conflicting literature reports on biological activity inform mechanistic hypotheses?

Contradictions in activity (e.g., antifungal vs. antibacterial efficacy) may arise from:

- Substituent positioning : Meta-nitro groups vs. para-substitution alter steric and electronic interactions with target enzymes .

- Assay conditions : Variations in cell membrane permeability (e.g., Gram-negative vs. Gram-positive bacteria) impact observed IC50 values .

Q. What strategies address low yields in large-scale synthesis?

Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

The -CF3 group directs electrophilic substitution to the C4 position via inductive effects, as shown in Suzuki-Miyaura couplings with aryl boronic acids . Steric hindrance at C5 (methyl group) further limits reactivity at this site.

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. How can solvent effects be systematically evaluated to improve reaction efficiency?

Employ a solvent screening matrix (e.g., DMSO, DMF, acetonitrile) with Kamlet-Taft parameters to correlate polarity/polarizability with yield. For example, high β-values (H-bond acceptance) enhance nitro-group activation .

Q. What comparative studies elucidate the role of nitro vs. other electron-withdrawing groups (e.g., cyano)?

Synthesize analogs (e.g., 1-methyl-3-cyano-5-(trifluoromethyl)-1H-pyrazole) and compare:

- Electronic effects : Cyclic voltammetry to measure reduction potentials of nitro vs. cyano groups .

- Biological activity : Dose-response assays against fungal pathogens (e.g., Candida albicans) to quantify potency differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。